4-Phenylbutyrate (4-PBA) is known for its role as a chemical chaperone and potential histone deacetylase (HDAC) inhibitor. In the context of cystic fibrosis, 4-PBA has been shown to modulate cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are associated with the correction of the chloride transport defect in bronchial epithelial cells1. The lipid-regulating properties of butyric acid (BA) and 4-PBA have also been highlighted, with these compounds influencing lipid homeostasis by downregulating de novo lipogenesis, ameliorating lipotoxicity, and stimulating fatty acid β-oxidation2. Furthermore, 4-phenyl-3-butenoic acid, another derivative, has been identified as an in vivo inhibitor of peptidylglycine hydroxylase, which is involved in peptide amidation, a critical post-translational modification3.
In the medical field, 4-PBA has been approved for the treatment of urea cycle disorders and is under investigation for its efficacy in clinical trials targeting cancer, hemoglobinopathies, and cystic fibrosis1. The compound's ability to act as a chemical chaperone suggests its potential in ameliorating protein misfolding disorders. Additionally, the lipid-regulating effects of BA and PBA have therapeutic implications for metabolic diseases, including atherosclerosis and other lipid disorders2.
The inhibitory effects of 4-phenylbutenone derivatives on enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase have been documented, indicating their potential use in designing enzyme inhibitors for therapeutic applications5. The study of butyrylcholinesterase, in particular, has revealed its importance in detoxifying organophosphorus poisons, with implications for developing protective strategies against these toxic compounds7.
The synthesis of optical isomers of compounds structurally related to 4-butyrylbiphenyl has been explored, with the enantiomers of a novel antilipidemic agent being separated and evaluated for their biological activity6. This highlights the importance of stereochemistry in the development of new pharmaceutical agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: